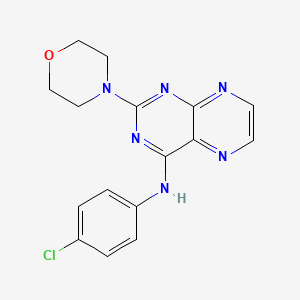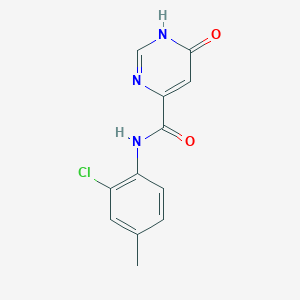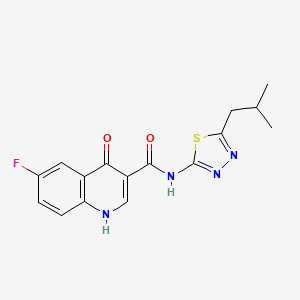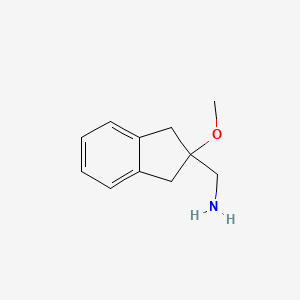
(2-methoxy-2,3-dihydro-1H-inden-2-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-methoxy-2,3-dihydro-1H-inden-2-yl)methanamine, also known as MEM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MEM is a versatile molecule that can be synthesized using various methods and has shown promising results in various studies.
科学的研究の応用
Synthesis of Bioactive Compounds
This compound is widely used as an important intermediate for the synthesis of bioactive compounds . For example, it is used in the synthesis of dopamine receptor agonists .
Selective 5-HT2A Receptor Agonists
Most methoxylated 2,3-dihydro-1H-indene-1-methanamines are found to be selective 5-HT2A receptor agonists . These receptors are a subtype of the 5-HT2 receptor which belongs to the serotonin receptor family and is a G protein-coupled receptor.
Hallucinogenic Properties
These compounds possess hallucinogenic properties . This makes them a subject of interest in neuroscience research to understand the functioning of the brain and consciousness.
CCR2 Antagonists
CCR2 is a receptor for monocyte chemoattractant protein-1 (MCP-1), which mediates monocyte chemotaxis and plays a role in inflammatory responses. This compound is used in the synthesis of CCR2 antagonists .
Alzheimer’s Disease Treatment
Novel 2,3-dihydro-1H-inden-1-ones, which can be synthesized from this compound, have been discovered as dual PDE4/AChE inhibitors. These inhibitors have shown more potency against neuroinflammation, which is beneficial for the treatment of Alzheimer’s disease .
Antiviral Activity
Indole derivatives, which can be synthesized from this compound, have shown antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives also possess anti-inflammatory activity . This makes them useful in the treatment of diseases caused by inflammation.
Anticancer Activity
Indole derivatives have shown anticancer activity . They can inhibit the growth of cancer cells and are therefore used in cancer research and treatment .
作用機序
Target of Action
The primary targets of (2-methoxy-2,3-dihydro-1H-inden-2-yl)methanamine are 5-HT2A receptors . These receptors are a subtype of the serotonin receptor, which plays a key role in the function of the central nervous system, particularly in the areas of mood, anxiety, and consciousness .
Mode of Action
(2-methoxy-2,3-dihydro-1H-inden-2-yl)methanamine interacts with its targets by acting as an agonist at the 5-HT2A receptors . This means it binds to these receptors and activates them, leading to a series of biochemical reactions that result in its physiological effects .
Pharmacokinetics
Factors such as its lipid solubility, molecular size, and the presence of transport proteins can influence how well it is absorbed and distributed throughout the body .
Result of Action
The activation of 5-HT2A receptors by (2-methoxy-2,3-dihydro-1H-inden-2-yl)methanamine can lead to various molecular and cellular effects. For instance, it can modulate the release of neurotransmitters, influence neuronal firing rates, and alter the function of certain neural circuits . These changes can result in a range of physiological effects, including alterations in mood, perception, and cognition .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (2-methoxy-2,3-dihydro-1H-inden-2-yl)methanamine. Factors such as pH, temperature, and the presence of other substances can affect its stability and how well it interacts with its target receptors . Furthermore, individual factors such as a person’s age, health status, and genetic makeup can also influence how the compound is metabolized and how effectively it exerts its effects .
特性
IUPAC Name |
(2-methoxy-1,3-dihydroinden-2-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-13-11(8-12)6-9-4-2-3-5-10(9)7-11/h2-5H,6-8,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSHQXHPIRYXAMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC2=CC=CC=C2C1)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-[(6-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2819278.png)

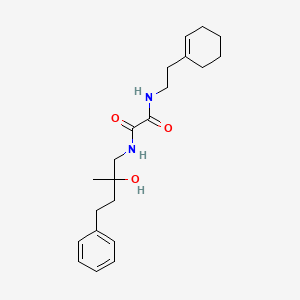
![2-Chloro-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide](/img/structure/B2819282.png)

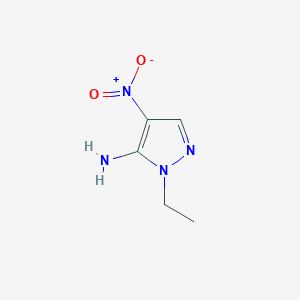

![Ethyl 5-hydroxy-2-methyl-4-((4-methylpiperidin-1-yl)methyl)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2819292.png)
![ethyl 1-[5-[(4-chlorophenyl)sulfonyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2819293.png)

